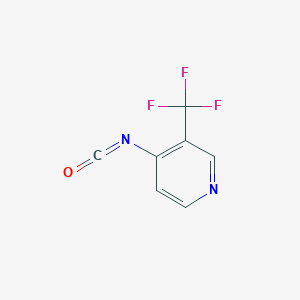
4-Isocyanato-3-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isocyanato-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It features a trifluoromethyl group at the third position and an isocyanate group at the fourth position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isocyanato-3-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group and the isocyanate group onto the pyridine ring. One common method is the trifluoromethylation of 4-iodopyridine, followed by the introduction of the isocyanate group. The reaction conditions often involve the use of metal catalysts and specific reagents to achieve the desired substitution.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Isocyanato-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles to form urea derivatives.
Addition Reactions: The compound can participate in addition reactions with amines to form carbamates.
Oxidation and Reduction: The trifluoromethyl group can influence the reactivity of the pyridine ring in oxidation and reduction reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.
Catalysts: Metal catalysts such as palladium or copper are often used in the trifluoromethylation process.
Solvents: Organic solvents like dichloromethane or acetonitrile are commonly used in these reactions.
Major Products
The major products formed from these reactions include urea derivatives, carbamates, and various substituted pyridine compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Isocyanato-3-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Isocyanato-3-(trifluoromethyl)pyridine involves its reactivity with nucleophiles, leading to the formation of stable adducts. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions. The isocyanate group can form covalent bonds with amino groups in proteins, potentially modifying their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)pyridine: Lacks the isocyanate group but shares the trifluoromethyl group.
3-(Trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at a different position.
4-Isocyanatopyridine: Contains the isocyanate group but lacks the trifluoromethyl group.
Uniqueness
4-Isocyanato-3-(trifluoromethyl)pyridine is unique due to the presence of both the trifluoromethyl and isocyanate groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H3F3N2O |
|---|---|
Molekulargewicht |
188.11 g/mol |
IUPAC-Name |
4-isocyanato-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3F3N2O/c8-7(9,10)5-3-11-2-1-6(5)12-4-13/h1-3H |
InChI-Schlüssel |
DCDPKAPHBOQELT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1N=C=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


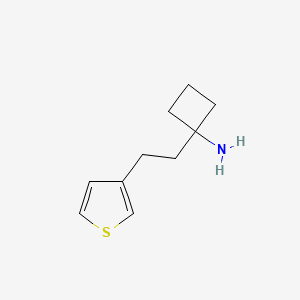
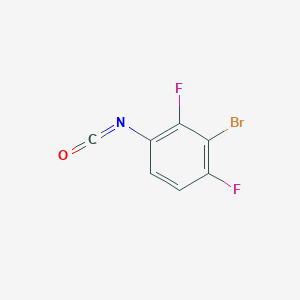
![3-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B15318549.png)
![1-[3-(2-Methylphenyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B15318550.png)
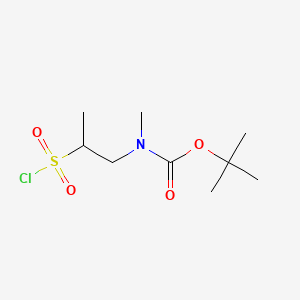
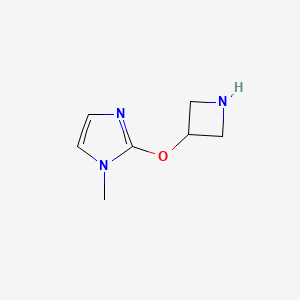
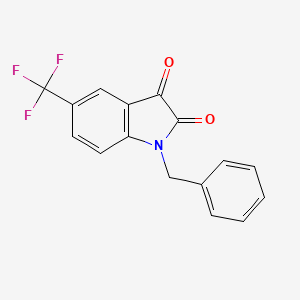

![4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B15318590.png)
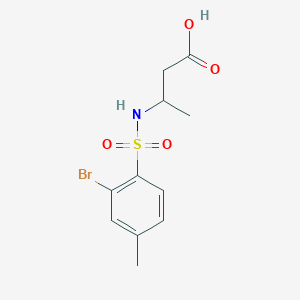
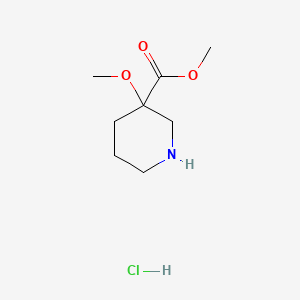

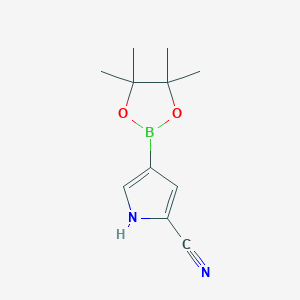
![2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carboxylicaciddihydrochloride](/img/structure/B15318647.png)
